molecular formula C5H12Cl2N2O2 B596962 (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 16257-89-9

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No. B596962
CAS RN: 16257-89-9
M. Wt: 203.063
InChI Key: YQEVKNLEXCXBHR-KTMCEXHZSA-N
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Description

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 16257-89-9 . It has a molecular weight of 203.07 and a molecular formula of C5H12Cl2N2O2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1…/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Asymmetric Synthesis and Organocatalysis

A study by Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, similar in structure to the compound , are used to catalyze asymmetric Michael additions of ketones to nitroalkenes. This application is crucial for creating chiral centers in organic molecules, a fundamental step in the synthesis of various pharmaceuticals.

Stereochemical Control in Synthesis

The diastereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine carboxylic acids, as reported by Bunnage et al. (2004), highlights the importance of such compounds in achieving stereochemical control in synthetic chemistry. These findings underscore the versatility of aminopyrrolidine derivatives in constructing stereochemically complex molecules.

Crystal Structure and Computational Studies

Jagtap et al. (2016) explored the synthesis and crystal structure of thiazolidine derivatives, offering insights into the stereoselective synthesis and the influence of substituents on the reaction outcome. This research, which involves molecules structurally related to (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride, underscores the compound's utility in understanding and designing stereoselective synthetic reactions.

Medicinal Chemistry Applications

A publication by Singh and Umemoto (2011) discusses the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, indicating the relevance of aminopyrrolidine derivatives in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors.

Solubility and Stability Analysis

Research on the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives by Butvin et al. (2000) provides essential data that can be extrapolated to understand the properties of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid derivatives. Such properties are crucial for the application of these compounds in various scientific and pharmaceutical formulations.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVKNLEXCXBHR-KTMCEXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657103
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

CAS RN

16257-89-9
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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